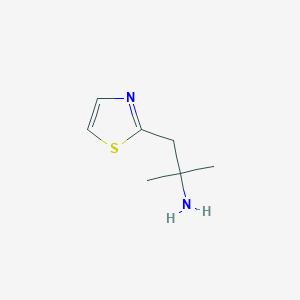
2-Methyl-1-(thiazol-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(thiazol-2-yl)propan-2-amine is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
The synthesis of 2-Methyl-1-(thiazol-2-yl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of thiazole with appropriate alkylating agents under controlled conditions. Industrial production methods often utilize catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
2-Methyl-1-(thiazol-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like halides or amines.
Scientific Research Applications
2-Methyl-1-(thiazol-2-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it valuable in biological studies.
Medicine: It is explored for its potential therapeutic effects, including its use in drug development for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(thiazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist, depending on the biological context. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .
Comparison with Similar Compounds
2-Methyl-1-(thiazol-2-yl)propan-2-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
These compounds share the thiazole ring structure but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .
Biological Activity
2-Methyl-1-(thiazol-2-yl)propan-2-amine is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antifungal, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A thiazole ring providing unique chemical properties.
- An amine functional group contributing to its biological activity.
The biological activity of this compound is mediated through various mechanisms:
- Enzyme Interaction : The compound can bind to specific enzymes, inhibiting their activity.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways.
- Cellular Pathways : Involvement in pathways related to inflammation, apoptosis, and oxidative stress has been noted.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against various pathogens.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.5 | Bactericidal |
| Escherichia coli | 1.0 | Bactericidal |
| Candida albicans | 0.3 | Fungicidal |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Properties
Studies have explored the anticancer potential of this compound:
- It has shown effectiveness in inhibiting cancer cell proliferation in various cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10 | Growth inhibition |
| MCF7 | 8 | Apoptosis induction |
The compound's ability to induce apoptosis in cancer cells makes it a promising lead for cancer therapy .
Neuroprotective Effects
Recent research has suggested that this compound may also possess neuroprotective properties:
- It appears to mitigate oxidative stress and inflammation in neuronal cells.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound demonstrated superior activity against resistant strains of bacteria compared to standard antibiotics .
- Cancer Cell Line Assessment : In a comparative study against established anticancer drugs, this compound showed comparable or enhanced efficacy against breast cancer cell lines, supporting its potential as a therapeutic agent .
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-methyl-1-(1,3-thiazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-7(2,8)5-6-9-3-4-10-6/h3-4H,5,8H2,1-2H3 |
InChI Key |
GUDUBJHWVKEMAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















